molecular formula C9H13N3O5 B150697 4-氨基-1-((2S,3S,4R,5S)-3,4-二羟基-5-(羟甲基)四氢呋喃-2-基)嘧啶-2(1H)-酮 CAS No. 26524-60-7

4-氨基-1-((2S,3S,4R,5S)-3,4-二羟基-5-(羟甲基)四氢呋喃-2-基)嘧啶-2(1H)-酮

货号 B150697
CAS 编号: 26524-60-7
分子量: 243.22 g/mol
InChI 键: UHDGCWIWMRVCDJ-PSQAKQOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a natural product found in Morinda citrifolia with data available.

科学研究应用

Antiviral Drug Synthesis

L-Cytidine is utilized in the synthesis of antiviral drugs, such as Molnupiravir, which is an orally available treatment for SARS-CoV-2 currently in phase 3 clinical trials. The biocatalytic process for Molnupiravir highlights the importance of cost-effective manufacturing of antiviral drugs at scale .

Metabolic Pathway Analysis

Metabolic control analysis (MCA) uses L-Cytidine to analyze metabolic pathways, particularly in the production processes of compounds like L-cysteine. This analysis helps in understanding and optimizing metabolic steady states and fluxome databases .

Enzymatic Assays

L-Cytidine plays a role in enzymatic assays, where it is used to determine concentrations of various compounds. For example, a new enzymatic assay for determining L-cysteine concentration involves the use of C-S lyase, which catalyzes the elimination of L-cysteine to produce measurable by-products .

属性

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-PSQAKQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276262
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

CAS RN

26524-60-7
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Reactant of Route 2
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Reactant of Route 3
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Reactant of Route 4
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Reactant of Route 5
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Reactant of Route 6
4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Q & A

Q1: What makes L-Cytidine a potential antiviral agent?

A1: Unlike its naturally occurring D-enantiomer, L-Cytidine demonstrates potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro. [, , ] This is attributed to its unique interaction with viral enzymes, inhibiting their replication cycle. [, ]

Q2: How does L-Cytidine compare to its D-enantiomer (D-Cytidine) in terms of antiviral activity?

A2: L-Cytidine exhibits significantly higher potency against HBV compared to D-Cytidine. Specifically, L-Cytidine is approximately 1000 times more potent than its D-counterpart, 2',3'-dideoxy-beta-D-5-fluorocytidine (beta-D-FddC). [] This difference highlights the importance of stereochemistry in antiviral drug design.

Q3: How does L-Cytidine exert its antiviral effects against HIV-1 and HBV?

A3: While the precise mechanism of action is still under investigation, L-Cytidine likely acts as a chain terminator during viral DNA synthesis. [, ] It's suggested that L-Cytidine is phosphorylated within the cell to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA chain, ultimately halting further elongation.

Q4: Does L-Cytidine show any activity against other viruses?

A4: Research has shown that L-Cytidine and its 5-fluoro derivative, 2′,3′-Dideoxy-β-L-5-fluorocytidine (β-L-FddC), do not exhibit activity against Herpes Simplex Viruses 1 and 2. [] This suggests a degree of specificity towards HIV-1 and HBV.

Q5: Are there any known toxicities associated with L-Cytidine?

A5: While L-Cytidine shows a favorable toxicity profile compared to ddC, it has exhibited in vitro cellular toxicity in several leukocytic cell lines. [] Additionally, it has been shown to inhibit phytohemagglutinin-stimulated human peripheral blood mononuclear leukocyte proliferation, suggesting potential immunomodulatory effects. [, ] Further research is needed to fully elucidate its safety profile in vivo.

Q6: Has L-Cytidine been tested in clinical trials?

A6: To date, there are no published reports of clinical trials involving L-Cytidine. Further preclinical studies are crucial to assess its efficacy and safety before advancing to human trials.

Q7: What is the molecular formula and weight of L-Cytidine?

A7: The molecular formula of L-Cytidine is C9H13N3O5, and its molecular weight is 243.22 g/mol.

Q8: What is the impact of structural modifications on the activity of L-Cytidine?

A8: Research suggests that even minor modifications to the L-Cytidine structure can significantly impact its antiviral activity and cytotoxicity. For instance, the addition of a fluorine atom at the 5-position of the cytosine base, creating β-L-FddC, leads to enhanced anti-HIV activity compared to the unmodified L-Cytidine. [, ] Conversely, the 4'-thio-L-nucleosides, incorporating a sulfur atom in the ribose ring, did not exhibit antiviral activity against HIV or HBV. [] This highlights the importance of exploring structure-activity relationships (SAR) to optimize the antiviral potency and safety of L-Cytidine derivatives.

Q9: Have any prodrugs of L-Cytidine been developed?

A9: Yes, to enhance the oral bioavailability of L-Cytidine, researchers have synthesized various prodrugs, such as the 3′-mono-, 5′-mono-, and 3′,5′-di-O-valinyl esters. [] Among these, the 3′-mono-O-valinyl derivative has shown promise as a potential anti-HBV agent due to its favorable pharmacokinetic profile in cynomolgus monkeys. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。